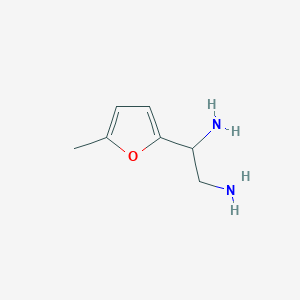
1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Vue d'ensemble
Description
“1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is also known by the IUPAC name 1-(5-methyl-2-furyl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for “1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is 1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Application 1: Use in Biomass Conversion
- Summary of Application: The compound plays a significant role in the hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF), a key process in biomass conversion .
- Methods of Application: A CoMo bimetallic catalyst with CoN4 single atom sites is developed for this transformation . The Mo sites mainly take part in the adsorption of substrates, while the Co sites mainly realize the activation of H2 .
- Results or Outcomes: The transformation exhibits superior performance than most previous works (TOF up to 28.7, more than 8 cycles) . A two-step and one-pot process is exploited for the HMF hydrodeoxygenation, resulting in a higher DMF yield under milder conditions .
Application 2: Use in Synthesis of Drugs and Organic Chemistry Studies
- Summary of Application: The compound is used in various applications, including drug synthesis, catalysis, and organic chemistry studies.
- Methods of Application: Specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes: The outcomes of these applications are not specified in the source.
Application 3: Use as a Ligand in Metal-Catalyzed Reactions
- Summary of Application: This compound has been assessed for its potential application as a ligand in metal-catalyzed reactions .
- Methods of Application: Specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Application 4: Production of 1,2-bis(5-methylfuran-2-yl)ethane
- Summary of Application: The compound is involved in the production of 1,2-bis(5-methylfuran-2-yl)ethane (BMF), a process that involves the hydrogenation of the aldehyde group .
- Methods of Application: The mechanistic studies demonstrate that 5-methyl-2-furaldehyde (MF) is the main reason for the production of BMF .
- Results or Outcomes: The hydrogenation of the aldehyde group is the rate-determining step of this reaction .
Application 5: Use as a Ligand in Metal-Catalyzed Reactions
- Summary of Application: This compound has been assessed for its potential application as a ligand in metal-catalyzed reactions .
- Methods of Application: Specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Application 6: Production of 1,2-bis(5-methylfuran-2-yl)ethane
- Summary of Application: The compound is involved in the production of 1,2-bis(5-methylfuran-2-yl)ethane (BMF), a process that involves the hydrogenation of the aldehyde group .
- Methods of Application: The mechanistic studies demonstrate that 5-methyl-2-furaldehyde (MF) is the main reason for the production of BMF .
- Results or Outcomes: The hydrogenation of the aldehyde group is the rate-determining step of this reaction .
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFFLOYIZGOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-yl)ethane-1,2-diamine | |
CAS RN |
1089347-06-7 | |
| Record name | 1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



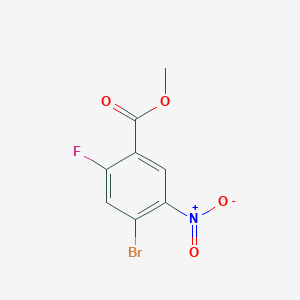
amine](/img/structure/B1418545.png)
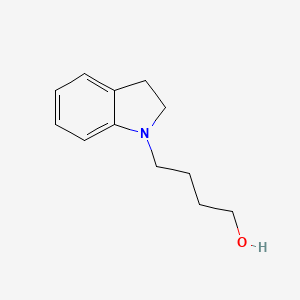
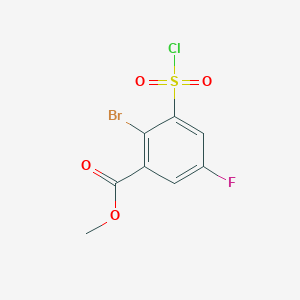

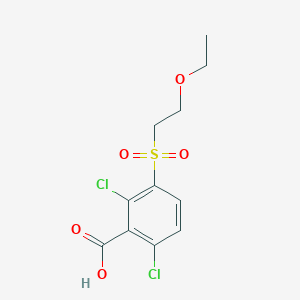
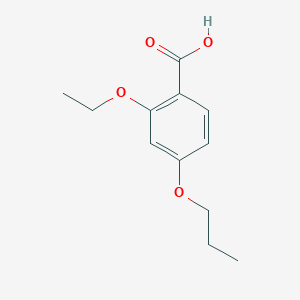
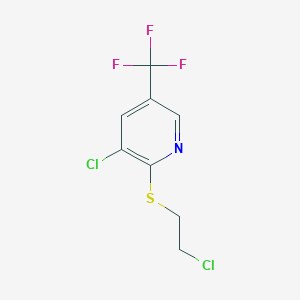
![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
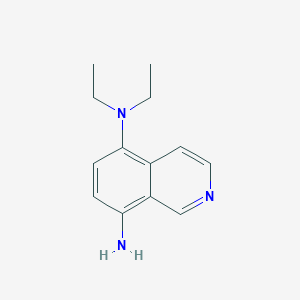
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)